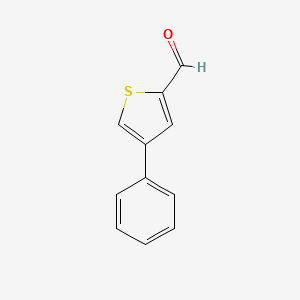

4-Phenylthiophene-2-carbaldehyde

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIFKGWOQSVIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407488 | |

| Record name | 4-phenylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26170-87-6 | |

| Record name | 4-Phenyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26170-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Phenylthiophene-2-carbaldehyde

The synthesis of this compound is prominently achieved through modern cross-coupling techniques, which allow for the efficient formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction stands as a principal and highly effective method for synthesizing this compound and its derivatives. researchgate.netlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate, offering a versatile route to biaryl compounds under generally mild conditions. researchgate.netlibretexts.org

The primary approach for synthesizing this compound via the Suzuki-Miyaura reaction involves the coupling of 4-bromothiophene-2-carbaldehyde with a phenylboronic acid or a corresponding ester, such as a pinacol (B44631) ester. researchgate.netnih.gov This reaction creates a direct bond between the thiophene (B33073) ring at position 4 and the phenyl group. The use of organoboron reagents is advantageous due to their stability, low toxicity, and commercial availability. libretexts.orgresearchgate.net A series of 4-arylthiophene-2-carbaldehydes have been synthesized in moderate to excellent yields using this methodology by reacting 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction is driven by a palladium(0) complex. youtube.comyoutube.com The process begins with the oxidative addition of the organic halide (4-bromothiophene-2-carbaldehyde) to the Pd(0) catalyst, forming a Pd(II) intermediate. youtube.com This is followed by transmetalation, where the phenyl group from the boronic acid derivative is transferred to the palladium complex, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com Common precatalysts that generate the active Pd(0) species in situ include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, base, solvent, and temperature. researchgate.netnsf.gov The selection of a suitable base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. mdpi.comresearchgate.net The solvent system also plays a significant role; mixtures like dioxane/water or toluene (B28343)/water are often employed. mdpi.comnsf.gov Studies have shown that catalyst loading, typically around 2-5 mol%, and reaction temperature can be adjusted to improve efficiency and minimize side reactions. researchgate.netorganic-chemistry.org For instance, good yields of this compound have been achieved using 5 mol% of Pd(PPh₃)₄ with K₃PO₄ as the base in a 1,4-dioxane (B91453) and water solvent system, heated to 70-80 °C. mdpi.com

Table 1: Example of Optimized Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | To facilitate the cross-coupling cycle. |

| Base | K₃PO₄ | To activate the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane / H₂O | To dissolve reactants and facilitate the reaction. |

| Temperature | 70-80 °C | To provide sufficient energy for the reaction to proceed at an optimal rate. |

| Reactants | 4-Bromothiophene-2-carbaldehyde, Phenylboronic acid | Starting materials for the synthesis. |

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgbyjus.com It involves the reaction between an aromatic aldehyde that lacks an α-hydrogen and an enolizable ketone (or another aldehyde), typically under basic or acidic conditions, to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgjetir.orgnih.gov

In the context of a Claisen-Schmidt condensation, this compound serves as the aromatic aldehyde component. wikipedia.orgjetir.org Because it does not possess any α-hydrogens, it cannot enolize and self-condense. Instead, it acts exclusively as the electrophile, reacting with the nucleophilic enolate formed from a ketone partner (such as acetophenone (B1666503) or cyclohexanone) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.netrjpbcs.com The initial aldol (B89426) addition product readily dehydrates to yield a stable, conjugated chalcone derivative. This transformation makes this compound a valuable building block for synthesizing a diverse range of thiophene-containing chalcones, which are precursors to various heterocyclic compounds and molecules of pharmaceutical interest. nih.govresearchgate.net

Ring-Opening/Annulation Reactions for Thiophene Aldehydes

The formation of the thiophene aldehyde core can be accomplished through innovative ring-opening and annulation sequences. One such method involves the reaction of cyclopropyl (B3062369) ethanols. researchgate.net This approach provides a pathway to substituted thiophene-2-carbaldehydes through a sequence that constructs the heterocyclic ring system. researchgate.net Another novel ring-opening reaction has been observed in the interaction of specific thieno[2,3-c]pyridazines with N'-(aryl)benzothiohydrazide, which proceeds via a formal [4+1] annulation to create new five-membered heterocycles. researchgate.net While not a direct synthesis of this compound, these methodologies represent viable strategies for constructing substituted thiophene aldehyde frameworks.

Other Advanced Synthetic Approaches

Among the most effective and widely used advanced methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide or triflate and an organoboron compound. Specifically, this compound can be synthesized in good yield by coupling 4-bromothiophene-2-carbaldehyde with a phenylboronic acid or its ester derivative. nih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (K₃PO₄). nih.gov Researchers have optimized these conditions, studying the effects of different solvents, bases, and catalyst concentrations to achieve high yields. nih.gov For instance, coupling 4-bromothiophene-2-carbaldehyde with phenylboronic ester in a toluene/water solvent system using 5 mol% of a Pd(0) catalyst and K₃PO₄ as the base provides an effective route to the target compound. nih.gov This approach is highly versatile, allowing for the synthesis of a wide array of 4-arylthiophene-2-carbaldehydes by varying the arylboronic acid component. nih.govnih.gov

| Product | Arylboronic Acid/Ester | Base | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic ester | K₃PO₄ | Good | nih.gov |

| 4-(p-Tolyl)thiophene-2-carbaldehyde | p-Tolylphenylboronic acid | KOH | Good | nih.gov |

| 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | K₃PO₄ | Excellent | nih.gov |

Functional Group Transformations and Reactivity Studies

The chemical behavior of this compound is dictated by its two primary functional components: the aldehyde group and the thiophene ring.

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site of reactivity, participating in a variety of chemical transformations, most notably nucleophilic additions.

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.com This fundamental reactivity is known as nucleophilic addition. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral intermediate with a negatively charged oxygen atom. youtube.comyoutube.com Subsequent protonation of this alkoxide intermediate yields the final alcohol product. youtube.com

This reaction pattern is central to many transformations of aldehydes:

Condensation Reactions: The aldehyde group can react with primary amines to form imines through a nucleophilic addition-elimination mechanism. ossila.com

Cyanohydrin Formation: Addition of a cyanide ion (CN⁻) results in the formation of a cyanohydrin. masterorganicchemistry.com

Reduction to Alcohols: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) deliver a hydride ion (H⁻) as the nucleophile to the carbonyl carbon, reducing the aldehyde to a primary alcohol. masterorganicchemistry.com

Polymerization: Under acidic conditions, thiophene-2-carbaldehyde (B41791) can undergo polymerization, a reaction that proceeds via the aldehyde group through an electrophilic addition mechanism. journalskuwait.org

Formylation reactions are a primary method for introducing an aldehyde group onto an aromatic ring. wikipedia.org The Vilsmeier-Haack reaction is a classic and effective method for synthesizing thiophene-2-carbaldehydes. wikipedia.org This reaction typically uses a formylating agent like N,N-dimethylformamide (DMF) in the presence of a chlorinating agent such as phosphorus oxychloride or phosgene (B1210022). wikipedia.orggoogle.com Applying this reaction to 4-phenylthiophene would directly yield this compound. Alternatively, the reaction can be performed on thiophene to produce thiophene-2-carbaldehyde, which then serves as a precursor for subsequent functionalization, such as the Suzuki coupling described previously. nih.govwikipedia.org

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution. numberanalytics.com Thiophene itself is more reactive towards electrophiles than benzene. pharmaguideline.com However, the reactivity and regioselectivity of substitution on the this compound ring are influenced by the existing substituents.

The aldehyde group at the C2 position is an electron-withdrawing, deactivating group, while the phenyl group at the C4 position is generally considered an activating group. In electrophilic aromatic substitution, the incoming electrophile will be directed by these groups. The available positions for substitution are C3 and C5. Given the deactivating nature of the C2-formyl group and the activating nature of the C4-phenyl group, electrophilic attack is most likely to occur at the C5 position, which is para to the activating phenyl group and meta to the deactivating aldehyde group. nih.govresearchgate.net The 1H-NMR spectrum of the compound confirms the presence of protons at both the C3 and C5 positions, available for substitution. nih.gov

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | 4-Phenyl-2-thiophenecarboxaldehyde | 26170-87-6 |

| Thiophene-2-carbaldehyde | 2-Formylthiophene, Thiophene-2-aldehyde | 98-03-3 |

| 4-Bromothiophene-2-carbaldehyde | 4-Bromo-2-thiophenecarboxaldehyde | 7300-56-3 |

| 5-Phenylthiophene-2-carbaldehyde (B91291) | 5-Phenyl-2-thiophenecarboxaldehyde | 19163-21-4 |

| N,N-Dimethylformamide | DMF | 68-12-2 |

| Potassium Phosphate | Tripotassium phosphate | 7778-53-2 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 14221-01-3 |

Decarbonylative Dibrominationbg.ac.rssigmaaldrich.com

A notable transformation of 5-phenylthiophene-2-carbaldehyde and its derivatives is the unexpected decarbonylative dibromination that occurs under mild conditions. researchgate.net This reaction involves the removal of the formyl group (decarbonylation) and the addition of two bromine atoms to the thiophene ring. bg.ac.rs The process is typically carried out using bromine in a chloroform (B151607)/water mixture at room temperature. bg.ac.rs This discovery has opened up new avenues for the functionalization of thiophene compounds in a single step. researchgate.net

The reaction of 5-phenylthiophene-2-carbaldehyde with bromine in chloroform at room temperature yields 4-bromo-5-phenylthiophene-2-carbaldehyde (B2369051) as the major product, with the decarbonylative dibromination product, 3,5-dibromo-2-phenylthiophene, being a significant side product. bg.ac.rs A similar reactivity pattern is observed with a para-fluoro substituted analogue. bg.ac.rs

Table 1: Decarbonylative Dibromination Reaction Products

| Starting Material | Major Product | Minor Product |

|---|---|---|

| 5-Phenylthiophene-2-carbaldehyde | 4-Bromo-5-phenylthiophene-2-carbaldehyde | 3,5-Dibromo-2-phenylthiophene |

| 5-(4-Fluorophenyl)thiophene-2-carbaldehyde | 4-Bromo-5-(4-fluorophenyl)thiophene-2-carbaldehyde | 3,5-Dibromo-2-(4-fluorophenyl)thiophene |

Data sourced from a study on the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde. bg.ac.rs

Mechanistic Investigations (Experimental and Computational)sigmaaldrich.com

To understand the underlying mechanism of this unusual reaction, a combination of experimental and computational studies has been employed. bg.ac.rs

Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. While the provided sources mention mechanistic investigations, specific details on kinetic studies for the decarbonylative dibromination of this compound are not explicitly detailed in the search results. bg.ac.rssigmaaldrich.com Further research would be needed to elaborate on the specific kinetic parameters of this reaction.

Experimental evidence, including the analysis of spectroscopic data from reactions performed in deuterated chloroform (CDCl3), has provided insights into the reaction mechanism. bg.ac.rs The investigation pointed to the liberation of formic acid during the deformylation process. bg.ac.rs The proposed mechanism involves the formation of a Wheland intermediate, a common feature in electrophilic aromatic substitution reactions. bg.ac.rs

Density Functional Theory (DFT) calculations have been instrumental in rationalizing the observed product ratios and understanding the reaction pathways. bg.ac.rs These computational studies focused on the formation of the σ-complex (Wheland intermediate), which is considered the rate-limiting step in electrophilic aromatic substitution. By locating the transition states and the subsequent intermediates, researchers have been able to model the energy profiles of the competing reaction pathways, thus explaining the observed product distribution. bg.ac.rs

Utility in Synthesis of Diaryl and Triaryl Thiophenesbg.ac.rssigmaaldrich.com

The decarbonylative dibromination reaction provides a strategic advantage by enabling the functionalization of the thiophene core in a single step. researchgate.net The resulting brominated thiophenes are valuable intermediates that can be further elaborated through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes. bg.ac.rs For instance, 4-bromo-5-(4-fluorophenyl)thiophene-2-carbaldehyde can be coupled with 4-cyanophenylboronic acid in the presence of a palladium catalyst to yield the corresponding triarylthiophene derivative. bg.ac.rs

Electrophilic Aromatic Substitutionbg.ac.rs

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The rate of this reaction is generally faster for thiophene compared to benzene, and substitution preferentially occurs at the 2-position. pearson.com

In the context of synthesizing this compound itself, a common method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an aromatic ring. In the case of 5-phenylthiophene, the Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) acts as the electrophile, substituting a hydrogen atom at the 2-position. The phenyl group at the 5-position can sterically hinder attack at the 4-position, thus favoring substitution at the 3-position if the 2- and 5-positions are blocked.

Furthermore, the aldehyde group on this compound is electrophilic and can participate in various reactions, including further functionalization to create more complex molecules. The compound also readily participates in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. nih.gov

Cross-Coupling Reactions for Substituted Thiophenes

The synthesis of substituted thiophenes, particularly 4-arylthiophene-2-carbaldehydes, heavily relies on modern cross-coupling techniques. The Suzuki-Miyaura cross-coupling reaction is a prominent and powerful method for creating carbon-carbon bonds, and it has been effectively utilized for the synthesis of compounds like this compound. mdpi.comnih.gov

This methodology typically involves the reaction of a halogenated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. Specifically, this compound can be synthesized by coupling 4-bromothiophene-2-carbaldehyde with phenylboronic acid or its pinacol ester. mdpi.comnih.gov The reaction is catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a base like potassium phosphate (K₃PO₄) facilitating the reaction. mdpi.com

The choice of solvent and reaction conditions plays a critical role in optimizing the yield. For instance, a mixture of toluene and water is often used as the solvent system, with the reaction being carried out under thermal conditions. mdpi.comnih.gov This approach is valued for its tolerance of various functional groups and its efficiency in producing aryl-substituted thiophenes. mdpi.com

Table 1: Suzuki-Miyaura Cross-Coupling for 4-Arylthiophene-2-carbaldehyde Synthesis mdpi.comnih.gov

Derivatization Strategies and Their Synthetic Utility

The aldehyde functional group at the 2-position makes this compound a valuable building block for a wide array of chemical transformations. This reactivity allows for its derivatization into more complex molecules with potential applications in medicinal chemistry and materials science. Strategies include condensations, multi-component reactions, and incorporation into polymeric structures.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds known for their broad spectrum of biological activities. nih.gov They are commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. rjlbpcs.comscialert.net

In this context, this compound serves as the aromatic aldehyde component. It can be condensed with various substituted or unsubstituted acetophenones in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the corresponding thiophene-containing chalcones. nih.govrjlbpcs.comscialert.net The reaction typically proceeds at room temperature in a solvent like ethanol (B145695). scialert.net The α,β-unsaturated keto functionality in the resulting chalcones is a key feature responsible for their chemical reactivity and biological properties. rjlbpcs.com

General Reaction Scheme for Chalcone Synthesis: this compound + Substituted Acetophenone --(Base, e.g., NaOH)--> (E)-1-(Substituted-phenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one

Synthesis of Beta-Aryl-Beta-Amino Acids and Urea (B33335) Derivatives

Beta-Aryl-Beta-Amino Acids: Enantiomerically pure β-amino acids are crucial components in the development of pharmaceuticals due to their unique structural and biological properties. mdpi.com A common route to synthesize β-aryl-β-amino acids is the Rodionov reaction. mdpi.comfarmaciajournal.com This one-pot synthesis involves the condensation of an aromatic aldehyde, such as this compound, with malonic acid and a source of ammonia (B1221849), typically ammonium (B1175870) acetate, in a solvent like ethanol under reflux. mdpi.com The resulting product is a β-(4-phenylthiophen-2-yl)-β-amino acid, which can be further esterified using reagents like thionyl chloride in ethanol. mdpi.comfarmaciajournal.com

Table 2: Rodionov Synthesis of β-Amino Acids mdpi.comfarmaciajournal.com

Urea Derivatives: Urea derivatives are another class of compounds with significant applications in drug discovery. nih.gov The synthesis of a urea derivative starting from this compound would typically require a multi-step process. A plausible synthetic route involves the initial conversion of the aldehyde to an amine via reductive amination. This amine can then be reacted with an isocyanate or a phosgene equivalent like N,N'-Carbonyldiimidazole (CDI) to form the urea linkage. nih.gov For instance, the thiophene-based amine could react with a suitable phenyl isocyanate to yield an N-(4-phenylthiophen-2-ylmethyl)-N'-phenylurea derivative. This stepwise approach allows for the incorporation of the 4-phenylthiophene scaffold into complex diaryl urea structures. nih.gov

Preparation of Unsaturated Ketones

The aldehyde group of this compound readily participates in condensation reactions with ketones to form α,β-unsaturated ketones. This transformation is essentially an aldol condensation followed by dehydration. google.comgoogle.com The reaction involves mixing the aldehyde with a ketone (such as acetone (B3395972) or methyl ethyl ketone) and passing the mixture over a catalyst. google.comgoogle.com While industrial processes may use solid-phase catalysts like ion-exchange polymers, laboratory-scale syntheses often employ base catalysis (e.g., NaOH or KOH), similar to the Claisen-Schmidt condensation for chalcone synthesis. researchgate.net The product is an unsaturated ketone where the carbon-carbon double bond is conjugated with both the carbonyl group and the thiophene ring.

Incorporation into Polythiophenes

Polythiophenes are an important class of conducting polymers with applications in organic electronics. While this compound itself is not a suitable monomer for direct polymerization due to the lack of necessary reactive sites (e.g., hydrogens or halogens at the 2- and 5-positions for oxidative polymerization), it can be used as a precursor to synthesize functionalized thiophene monomers.

For instance, the aldehyde group can be transformed into a variety of other functionalities. One potential strategy is to use the aldehyde in a Wittig or Horner-Wadsworth-Emmons reaction to introduce a vinyl group. If this vinyl group is attached to another polymerizable unit, the entire molecule can be incorporated as a side chain. Alternatively, the aldehyde could be converted into a group that facilitates polymerization. For example, reduction to an alcohol followed by conversion to a halide could create a monomer suitable for Kumada or Stille coupling polymerizations, assuming another reactive site is present on the thiophene ring. The Gewald synthesis is another method where elemental sulfur is used with a ketone to form a 2-aminothiophene, which can be a precursor for further polymerization reactions. youtube.com The aldehyde functionality offers a synthetic handle to append the 4-phenylthiophene unit onto a polymer backbone or to create more complex, polymerizable monomers.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 4-Phenylthiophene-2-carbaldehyde offers distinct signals that can be attributed to its specific protons. The aldehyde proton is characteristically found in the downfield region of the spectrum, typically appearing as a singlet around δ 9.95 ppm. nih.gov This significant deshielding is due to the electron-withdrawing nature of the carbonyl group. libretexts.org

The protons on the thiophene (B33073) ring also present as distinct singlets. The proton at the 5-position of the thiophene ring is observed at approximately δ 8.1 ppm, while the proton at the 3-position appears around δ 7.8 ppm. nih.gov The protons of the phenyl group typically resonate as a multiplet in the region of δ 7.3–7.5 ppm. nih.gov

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | ~9.95 | Singlet |

| Thiophene-H5 | ~8.1 | Singlet |

| Thiophene-H3 | ~7.8 | Singlet |

| Phenyl-H | ~7.3-7.5 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Interpretation

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Elucidation

For more complex molecules or to definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. libretexts.orgwikipedia.org In the case of this compound, a COSY spectrum would show correlations between the coupled protons on the phenyl ring. However, since the thiophene protons and the aldehyde proton appear as singlets in the ¹H NMR spectrum, they would not show cross-peaks with other protons in a COSY experiment. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.orgyoutube.com This technique is invaluable for assigning carbon signals based on their known proton attachments. For this compound, an HSQC spectrum would show a cross-peak connecting the aldehyde proton signal to the carbonyl carbon signal, and cross-peaks for each of the thiophene and phenyl protons with their corresponding carbon atoms. libretexts.org This allows for the unambiguous assignment of the carbon resonances.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₈OS), the predicted monoisotopic mass is 188.02959 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. For instance, in an electrospray ionization (ESI) experiment, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 189.03687. uni.lu

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can aid in structural elucidation. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the formyl group (CHO, M-29). libretexts.org The stable aromatic nature of the thiophene and phenyl rings in this compound would likely result in a prominent molecular ion peak. libretexts.org Another potential fragmentation is the McLafferty rearrangement, though this is more common in aldehydes and ketones with a sufficiently long alkyl chain. youtube.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Oxygen |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The analysis focuses on the characteristic vibrational frequencies of its aldehyde and aromatic components.

The IR spectrum of an aldehyde is distinguished by its carbonyl (C=O) stretching vibration. For this compound, the carbonyl group is conjugated with the thiophene ring, which influences the absorption frequency. libretexts.org Conjugation with an aromatic ring or a double bond typically lowers the C=O stretching frequency to a range of 1710–1685 cm⁻¹. orgchemboulder.comspectroscopyonline.com This is a shift to a lower wavenumber compared to saturated aliphatic aldehydes, which absorb at 1740–1720 cm⁻¹. libretexts.orgorgchemboulder.com

Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group itself. spectroscopyonline.com This often appears as a pair of weak to moderate bands in the region of 2850–2700 cm⁻¹. spectroscopyonline.com The appearance of two bands can be attributed to Fermi resonance, which occurs between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration. spectroscopyonline.com The peak around 2720 cm⁻¹ is particularly useful for confirming the presence of an aldehyde functional group. orgchemboulder.com

| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |

| Aldehyde C=O Stretch (Conjugated) | 1710 - 1685 | Strong absorption; frequency is lowered due to conjugation with the thiophene ring. libretexts.orgorgchemboulder.compg.edu.pl |

| Aldehydic C-H Stretch | 2850 - 2800 | Often appears as a doublet with the peak below. libretexts.orgorgchemboulder.com |

| Aldehydic C-H Stretch | 2750 - 2700 | The lower frequency peak of the doublet, often considered highly diagnostic for aldehydes. orgchemboulder.comspectroscopyonline.com |

The presence of both a phenyl group and a thiophene ring results in characteristic aromatic C-H vibrations. Aromatic C-H stretching absorptions are typically found just above 3000 cm⁻¹, commonly around 3030 cm⁻¹ to 3100 cm⁻¹. ucla.edulibretexts.org For a related thiophene derivative, this stretching vibration has been observed at 3112 cm⁻¹. researchgate.net

In addition to stretching, out-of-plane C-H bending vibrations are also diagnostic. These strong absorptions occur in the 860–680 cm⁻¹ region and can provide information about the substitution pattern on the aromatic rings. ucla.edulibretexts.org

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3010 | Weak to Medium | Characteristic of C-H bonds on the phenyl and thiophene rings. ucla.edu |

| Aromatic C=C Bending | 1700 - 1500 | Medium | Arises from complex vibrations of the entire ring structures. ucla.edu |

| Aromatic C-H Bending (out-of-plane) | 860 - 680 | Strong | The exact position can indicate the substitution pattern of the aromatic rings. ucla.edulibretexts.org |

X-Ray Diffraction (XRD) Analysis for Crystal Structure and Substituent Orientation

A key structural parameter that would be determined is the dihedral angle between the planes of the thiophene ring and the phenyl substituent. mdpi.com In similar phenyl-substituted heterocyclic compounds, this twist angle is a significant feature, indicating the degree of planarity or non-planarity of the molecule. mdpi.com For example, in a related 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one derivative, the phenyl ring was found to be twisted by 40.66° relative to the fused ring system. mdpi.com Analysis can also detail intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the molecular packing in the crystal lattice. mdpi.com

| Parameter | Information Provided | Example Value (from a related structure) |

| Crystal System | The basic symmetry of the crystal lattice. | Monoclinic mdpi.com |

| Space Group | The specific symmetry elements of the unit cell. | P2₁/c mdpi.com |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the repeating unit. | a = 5.268 Å, b = 15.219 Å, c = 22.715 Å, β = 93.69° mdpi.com |

| Dihedral Angle | The orientation of the phenyl ring relative to the thiophene ring. | 40.66° mdpi.com |

| Intermolecular Interactions | Forces holding molecules together in the crystal. | π–π stacking, Hydrogen Bonds mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by transitions involving its extended conjugated π-system and non-bonding electrons. The key transitions expected are π → π* and n → π*. youtube.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These are typically high-intensity absorptions and occur due to the conjugated system formed by the phenyl and thiophene rings. The n → π* transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen or the thiophene's sulfur atom, to a π* antibonding orbital. youtube.comyoutube.com These transitions are generally of lower intensity than π → π* transitions. youtube.com The conjugation present in the molecule shifts these absorption bands to longer wavelengths (a bathochromic shift). youtube.com

| Electronic Transition | Involved Orbitals | Typical Chromophore | Expected Characteristics |

| π → π | π bonding to π antibonding | Phenyl ring, Thiophene ring, C=C and C=O double bonds | High intensity (high molar absorptivity). youtube.com |

| n → π | Non-bonding to π antibonding | Carbonyl group (C=O), Thiophene (Sulfur lone pair) | Lower intensity, sensitive to solvent polarity. youtube.comyoutube.com |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating whether decomposition processes are exothermic or endothermic. echemcom.com

A TGA curve for this compound would show the onset temperature of decomposition, which is a key indicator of its thermal stability. nih.gov The analysis would reveal the temperature range over which the compound degrades and whether the degradation occurs in a single step or multiple stages. nih.gov For instance, a TGA curve for a theophylline (B1681296) standard showed a single-stage decomposition starting at 298.6°C. nih.gov The analysis can be performed in an inert atmosphere (like nitrogen) to study thermal decomposition or in an oxidative atmosphere (like air) to study thermo-oxidative decomposition. mdpi.commdpi.com

| Analytical Technique | Parameter Measured | Information Obtained |

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Onset temperature of decomposition, percentage of mass loss, number of decomposition stages. nih.gov |

| Differential Thermal Analysis (DTA) | Temperature difference vs. Temperature | Identification of exothermic or endothermic nature of thermal events (e.g., melting, decomposition). echemcom.com |

X-ray Photoelectron Spectroscopy (XPS) for Polythiophene Characterization

While XPS is a surface-sensitive technique, it is highly valuable for characterizing the elemental composition and chemical states of polymers, such as a polythiophene derived from this compound. An XPS analysis would confirm the presence of carbon, sulfur, and oxygen in the polymer.

High-resolution scans of the individual element regions (C 1s, S 2p, O 1s) would provide detailed information about the chemical bonding environments. The C 1s spectrum could be deconvoluted to identify different types of carbon atoms, such as those in the aromatic rings (C-C, C-H), the thiophene ring (C-S), and the carbonyl group (C=O) from unreacted aldehyde end-groups. The S 2p spectrum would be characteristic of the sulfur in the thiophene ring, and the O 1s spectrum would correspond to the oxygen in the aldehyde group. This level of detail is crucial for confirming the polymer structure and identifying any potential side reactions or impurities.

| Core Level | Approximate Binding Energy (eV) | Associated Functional Group(s) |

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~285.5 | Thiophene C-S |

| C 1s | ~288.0 | Aldehyde C=O |

| S 2p | ~164.0 | Thiophene Sulfur (C-S-C) |

| O 1s | ~532.0 | Aldehyde Oxygen (C=O) |

Energy Dispersive X-ray Spectroscopy (EDX) for Polythiophene Characterization

Energy Dispersive X-ray Spectroscopy (EDX) is a powerful analytical technique used to determine the elemental composition of a material. In the characterization of polythiophenes, such as poly(thiophene-2-carbaldehyde), EDX analysis is crucial for confirming the presence of expected elements and identifying any impurities or residual reactants.

A study on poly(thiophene-2-carbaldehyde) synthesized via acid catalysis utilized EDX to analyze the elemental makeup of the polymer surface. journalskuwait.org The analysis confirmed the presence of carbon, sulfur, and oxygen, which are constituent elements of the polymer. The detection of chlorine was attributed to the hydrochloric acid catalyst used in the synthesis. journalskuwait.org The data revealed slight variations in elemental weight percentages across different areas of the polymer surface, a common occurrence due to the inherent accuracy limitations of the technique. journalskuwait.org

The average elemental composition found in the study was approximately 63.0% carbon, 11.17% sulfur, 11.2% oxygen, and 12.6% chlorine. journalskuwait.org The high percentage of oxygen was suggested to be from adsorbed or trapped water within the polymer structure. journalskuwait.org The sulfur-to-carbon (S/C) ratio was calculated to be about 21.0%, corresponding to roughly one sulfur atom for every five carbon atoms, which aligns with the expected polymer structure. journalskuwait.org

Table 1: EDX Elemental Analysis of Poly(thiophene-2-carbaldehyde) Surface

| Element | Weight % (Area 1) | Weight % (Area 2) | Weight % (Area 3) |

|---|---|---|---|

| C | 42.46 | 40.59 | 42.43 |

| O | 9.85 | 8.23 | 11.59 |

| S | 23.93 | 23.66 | 22.97 |

Data sourced from a study on poly(thiophene-2-carbaldehyde). journalskuwait.org Note: The original study included other elements which have been omitted as per the focus on the polymer's primary constituents.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Studies of Polythiophenes

The surface morphology and topography of polymer films are critical to their application and performance. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two primary techniques employed for these morphological studies.

Scanning Electron Microscopy (SEM)

SEM analysis of poly(thiophene-2-carbaldehyde) powder revealed a morphology consisting of globular, or spherical, particles that agglomerate into clusters. journalskuwait.orgresearchgate.net The surface of these particles was observed to be rough and irregular, described as being "fringed with many zigzags". researchgate.net Particle size analysis from the SEM images indicated a wide distribution, with diameters ranging from a minimum of 119 nm to a maximum of 587 nm. researchgate.net The average diameter of these globular particles was determined to be approximately 121-127 nm. journalskuwait.orgresearchgate.net

Atomic Force Microscopy (AFM)

AFM is used to provide high-resolution, three-dimensional images of a sample's surface topography. For poly(thiophene-2-carbaldehyde) films, AFM scans provided more detailed information on particle size and surface features. journalskuwait.orgresearchgate.net The analysis of a 2 μm × 2 μm area of a polymer film showed that the mean diameter of the polymer particles was about 167 nm. journalskuwait.orgresearchgate.net This value is larger than the average diameter determined by SEM, a difference that may be attributed to the fusion of smaller particles on the film's surface during its formation. journalskuwait.org AFM imaging confirmed that the polymer deposits as spherical particles with a rough surface. journalskuwait.orgresearchgate.net

Table 2: Morphological Characteristics of Poly(thiophene-2-carbaldehyde) from SEM and AFM

| Technique | Parameter | Finding | Reference |

|---|---|---|---|

| SEM | Particle Shape | Globular/Spherical, clumped in clusters | journalskuwait.orgresearchgate.net |

| Surface Texture | Rough, fringed with zigzags | researchgate.net | |

| Particle Diameter Range | 119 nm - 587 nm | researchgate.net | |

| Average Diameter | ~121 - 127 nm | journalskuwait.orgresearchgate.net | |

| AFM | Average Particle Diameter (Film) | ~167 nm | journalskuwait.orgresearchgate.net |

| Surface Topography | Rough, composed of fused spherical particles | journalskuwait.org |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties and reactivity of organic molecules such as 4-phenylthiophene-2-carbaldehyde and its derivatives.

DFT calculations are instrumental in determining the electronic properties and chemical reactivity of thiophene-based compounds. nih.gov The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the electronic characteristics and potential for interaction. For instance, in related thiophene (B33073) derivatives, the presence of a phenyl group can influence the electron density on the thiophene ring, potentially increasing nucleophilicity at specific positions. nih.gov

Key electronic properties that can be calculated include ionization potential, electron affinity, and electronic excitation energies, which help in establishing the potential utility of these compounds in various applications. mdpi.com Global reactivity descriptors, derived from DFT, provide a quantitative measure of a molecule's reactivity. A higher electrophilicity index, for example, corresponds to a greater ability to accept electrons. mdpi.com The reactivity of thiophene derivatives is influenced by the nature and position of substituents on the rings. mdpi.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive. mdpi.com For example, in studies of various thiophene derivatives, HOMO-LUMO gaps have been calculated in the range of 3.11–3.83 eV. nih.gov In one specific thiophene derivative, the HOMO and LUMO energies were calculated to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov

This analysis also helps identify the specific atomic sites prone to nucleophilic or electrophilic attack. nih.govnih.gov The distribution of the HOMO density highlights potential nucleophilic sites, while the LUMO density points to electrophilic sites. For instance, Fukui functions, another DFT-derived tool, can predict that carbon atoms within the thiophene ring are often the most reactive sites for nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Thiophene Derivative nih.gov

| Parameter | Energy (eV) |

| EHOMO | -4.994 |

| ELUMO | -1.142 |

| Energy Gap (ΔE) | 3.852 |

Table 2: Global Reactivity Descriptors (Calculated from FMO Energies) nih.govresearchgate.net

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 4.994 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.142 | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.068 | A negative value indicates molecular stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.926 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.449 | Propensity of the species to accept electrons. |

DFT calculations are employed to optimize the molecular geometry of this compound, finding the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The stability of the molecule is intrinsically linked to its electronic structure, with a larger HOMO-LUMO gap generally indicating greater kinetic stability. mdpi.com

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the mapping of the entire reaction pathway and the determination of activation energies, providing insights into the kinetics and thermodynamics of a reaction. dergipark.org.tr

For example, DFT calculations have been used to support the mechanism of complex formation between a probe derived from this compound and a cyanide ion. researchgate.net The calculations can confirm the stoichiometry and binding mode of the complex. researchgate.net Similarly, computational modeling can explain the chemoselectivity of synthetic routes, such as why a particular isomer's configuration favors an intramolecular cyclization reaction to form a specific thiophene derivative. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

Protein-Ligand Complex Stability

A crucial aspect of evaluating a potential therapeutic agent is the stability of the complex it forms with its target protein. Computational methods such as molecular dynamics (MD) simulations are instrumental in assessing this stability. For instance, MD simulations performed over hundreds of nanoseconds can reveal the consistency of a compound's binding within a protein's active site. tandfonline.com The design of a stable protein-ligand complex requires the precise orchestration of side chains, substrates, and cofactors. nih.gov The stability of such a complex is often a result of well-defined core packing and a binding region that is geometrically predisposed to accept the ligand. nih.gov In studies of related phenylthiophene carboxylate compounds, MD simulations have been successfully used to confirm the binding stability of the ligands with target proteins like protein tyrosine phosphatase. tandfonline.com

Docking Studies for Bioactivity Research

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in bioactivity research to screen potential drug candidates and elucidate their mechanism of action at a molecular level. nih.govresearchgate.net Docking studies can calculate the binding affinity, or docking score, of a compound within the active site of a target protein, such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in Alzheimer's disease. researchgate.netbiotech-asia.org These scores help in identifying compounds that may act as inhibitors or modulators of the protein's function. nih.gov

To further refine these predictions, bioactivity scores are often calculated using online tools. These scores predict the potential of a compound to interact with major drug target classes. nih.gov

Interpreting Bioactivity Scores

| Score Range | Interpretation |

|---|---|

| > 0.00 | Considered active |

| -5.00 to 0.00 | Moderately active |

| < -5.00 | Inactive |

Interaction with Protein Active Sites

Docking simulations provide detailed information about the specific interactions between a ligand and the amino acid residues within a protein's active site. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, in docking studies of various ligands with GSK-3β, hydrogen bonds were observed with key residues such as ASP700, CYS699, and LYS683. biotech-asia.org Similarly, studies on other enzyme inhibitors have identified interactions with topoisomerase II and ribonucleoside diphosphate (B83284) reductase. nih.gov Quantum mechanical analysis can further elucidate the binding mode and identify the structural features crucial for these interactions, quantifying the energies involved. nih.gov

Example of Ligand-Residue Interactions

| Target Protein | Interacting Residues | Interaction Type |

|---|---|---|

| GSK-3β | Asp700, Asp681, Cys699 | Hydrogen Bond biotech-asia.org |

| Ribonucleotide Diphosphate Reductase | Not specified | Hydrogen Bond, Hydrophobic nih.gov |

| Protein Tyrosine Phosphatase | Not specified | Binding Potential Assessed tandfonline.com |

Identification of Favorable Interaction Partners

By calculating bioactivity scores for various target classes, researchers can identify the most probable biological targets for a given compound. These classes include G protein-coupled receptor (GPCR) ligands, ion channel modulators, kinase inhibitors, protease inhibitors, and enzyme inhibitors. nih.gov A compound demonstrating a favorable score in a particular category is predicted to be a more likely candidate for interacting with that type of protein. For many synthesized metal complexes of related ligands, bioactivity scores fell into the "moderately active" range, suggesting they could serve as potential drugs after some structural optimization. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. tandfonline.comnih.gov These methods can compute various molecular properties, including electrostatic potential, electron localization functions, and reactivity descriptors. tandfonline.com Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.com

Global Hardness and Softness Analysis

Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from quantum chemical calculations and provide insight into a molecule's stability and reactivity. dergipark.org.tr Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's ability to react. researchgate.netnih.govunc.edu A molecule with a high energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will have a high hardness value and low softness, indicating greater stability and lower reactivity. researchgate.net These parameters are considered a measure of the inhibition of intramolecular charge transfer. dergipark.org.tr

Global Reactivity Descriptors

| Parameter | Definition | Significance |

|---|---|---|

| Chemical Hardness (η) | Resistance to deformation of electron cloud | High value indicates high stability researchgate.net |

| Chemical Softness (S) | Reciprocal of hardness (1/η) | High value indicates high reactivity dergipark.org.tr |

| Chemical Potential (μ) | Tendency to accept electrons | Indicates electron-accepting capability dergipark.org.tr |

| Electrophilicity Index (ω) | Propensity to accept electrons | Measures electron-accepting capability dergipark.org.tr |

Computational Strategies for Regioselectivity Prediction in Coupling Reactions

Predicting the regioselectivity—the preference of a reaction to occur at one position over another—is a critical challenge in organic synthesis. rsc.org This is particularly relevant for the synthesis of 4-arylthiophene-2-carbaldehydes, which are often prepared via Suzuki-Miyaura cross-coupling reactions. nih.gov Computational models are increasingly used to predict the outcome of such reactions. rsc.org

Strategies include the use of DFT to calculate HOMO orbitals and machine learning (ML) models trained on experimental data. acs.org For electrophilic aromatic substitutions on heterocycles, calculated 13C and 1H NMR chemical shifts have been shown to correlate with the regiochemical outcome in over 80% of cases. acs.org More advanced methods, such as Message Passing Neural Networks (MPNNs), have been developed to predict regioselectivity for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira, achieving accuracies as high as 96.5%. rsc.orgchemrxiv.org These tools help chemists to exclude unproductive reaction pathways and design more efficient synthetic routes. rsc.org

Applications and Advanced Research Areas

Medicinal Chemistry and Biological Activity

The thiophene (B33073) ring, a core component of 4-phenylthiophene-2-carbaldehyde, is a privileged structure in medicinal chemistry, known for conferring potent biological activities to the molecules that contain it. nih.gov The presence of the phenyl group and the reactive carbaldehyde functional group further enhances its potential for chemical modification and interaction with biological targets. nih.govnih.gov

Anticancer Research

The quest for novel and more effective anticancer agents has led researchers to explore a variety of synthetic compounds, with derivatives of this compound showing considerable promise.

This compound serves as an important lead compound in the development of new anticancer therapeutic agents. Its basic structure can be modified through various chemical reactions to generate a library of derivatives with potentially enhanced or selective anticancer activity. nih.gov The exploration of structure-activity relationships (SAR) among these derivatives helps in identifying the key molecular features responsible for their cytotoxic effects, guiding the design of more potent and targeted cancer therapies. nih.gov

The anticancer potential of this compound and its derivatives has been evaluated against several human cancer cell lines. Notably, studies have demonstrated its cytotoxic effects against colon cancer cell lines such as HCT116 and HCT-15. nih.govekb.eg For instance, certain derivatives have shown significant growth inhibition of HCT-116 cells. nih.gov The table below summarizes the cytotoxic activity of a related compound against various cancer cell lines.

| Cell Line | Description | GI50 (µM) |

| HCT-116 | Colon Carcinoma | 1.93 nih.gov |

| HCT-15 | Colon Carcinoma | 2.20 nih.gov |

| MDA-MB-468 | Breast Carcinoma | 1.24 nih.gov |

| MCF-7 | Breast Adenocarcinoma | 6.06 nih.gov |

GI50: The concentration of the compound that causes 50% growth inhibition.

The mechanism of anticancer action of thiophene derivatives often involves interaction with specific molecular targets within cancer cells. nih.govnih.gov These targets can include enzymes and receptors that are crucial for cancer cell survival and proliferation. nih.gov For example, some thiophene-based compounds have been found to act as inhibitors of tubulin polymerization, a process essential for cell division. nih.gov By binding to the colchicine-binding site of tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov Molecular docking studies have been instrumental in visualizing and understanding these interactions at the atomic level. nih.gov Other potential molecular targets for thiophene derivatives include topoisomerase II and various protein kinases involved in cancer signaling pathways. rsc.org

Antimicrobial Properties

In addition to its anticancer potential, this compound and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. nih.govbiosynth.comnih.gov This makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant infections. nih.gov

A study on a series of 4-arylthiophene-2-carbaldehydes revealed that certain derivatives exhibit excellent antibacterial activity. nih.gov For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showed potent activity against Pseudomonas aeruginosa, with an IC50 value of 29.7 µg/mL. nih.govnih.gov Another derivative, 4-(4-methoxyphenyl)thiophene-2-carbaldehyde, was found to be highly active against Salmonella typhi. nih.gov Furthermore, some derivatives were also active against Escherichia coli. nih.gov The broad-spectrum antimicrobial activity highlights the potential of this class of compounds in addressing various infectious diseases. biosynth.com

Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In humans, urease produced by the bacterium Helicobacter pylori is a major cause of gastritis and peptic ulcers. nih.govnih.gov Therefore, the inhibition of urease is a key therapeutic strategy for the treatment of these conditions.

Several derivatives of this compound have been shown to be potent inhibitors of urease. nih.govnih.gov In one study, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde exhibited outstanding urease inhibition with an IC50 value of 27.1 µg/mL, which is comparable to the standard urease inhibitor, thiourea. nih.gov Another derivative, 4-(p-tolyl)thiophene-2-carbaldehyde, also demonstrated potent antiurease activity. nih.gov The study observed that the nature and position of functional groups on the aryl ring significantly influenced the urease inhibitory activity of these compounds. nih.gov

Materials Science and Engineering

The unique electronic and optical properties of thiophene-based compounds make them attractive for applications in materials science, particularly in the development of advanced organic materials. nih.gov

Conductive polymers are a class of organic materials that possess electrical conductivity, combining the processing advantages of polymers with the electronic properties of metals or semiconductors. journalskuwait.orgresearchgate.net Polythiophenes, polymers derived from thiophene monomers, are a prominent class of conductive polymers known for their environmental and thermal stability. cmu.edu These materials are utilized in a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, sensors, and transistors. journalskuwait.orgcmu.edu

Poly(thiophene-2-carbaldehyde) can be synthesized through methods such as acid-catalyzed polymerization. journalskuwait.org For example, using hydrochloric acid as a catalyst in an alcohol solvent, thiophene-2-carbaldehyde (B41791) can be polymerized to form a dark powder. journalskuwait.org The resulting polymer consists of spherical particles and its structure can be confirmed using various characterization techniques. journalskuwait.orgresearchgate.net The aldehyde group's presence is noted to be diminished after polymerization, indicating its involvement in the reaction. researchgate.net The development of such polymers from functionalized thiophenes like this compound opens avenues for creating new conductive materials with tailored properties for flexible and stretchable organic electronic devices. bohrium.com

Optoelectronic Devices

The conjugated system of this compound and its derivatives is central to their application in optoelectronic devices. This structure facilitates electron delocalization, which is a key property for materials used in organic electronics. These materials are integral to the development of next-generation devices, including light-emitting diodes (LEDs), solar cells, and flexible electronic components.

Derivatives of this compound are investigated as components in donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, which are fundamental to the operation of organic LEDs (OLEDs) and organic solar cells. In these systems, electron-rich donor units are linked to electron-deficient acceptor units, often via a π-conjugated bridge. The thiophene moiety can act as a π-bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is crucial for generating charge carriers in solar cells and for producing light in OLEDs. For instance, a D-π-A compound incorporating a triphenylamine (B166846) donor, a thieno[3,2-b]thiophene (B52689) π-linker (a related isomer), and a dimesitylboron acceptor was synthesized and used as an emitter in an OLED, demonstrating the utility of the thiophene core in charge transfer applications. beilstein-journals.org

A novel flexible substrate material based on a phenyl-thiophene-2-carbaldehyde compound has been developed for microwave applications. mdpi.com This material exhibits properties that are highly desirable for flexible micro- and mm-wave devices, such as low dielectric permittivity and low dielectric loss. mdpi.com The material's characteristics make it a promising candidate for use in flexible microwave antennas and other components for modern wireless communication. mdpi.com

An antenna prototype fabricated on this novel substrate demonstrated significant mechanical flexibility, light weight, and an effective impedance bandwidth of 3.8 GHz. mdpi.com It operated in the 5.4–9.2 GHz frequency range with an average radiation efficiency of 81%. mdpi.com The promising combination of mechanical flexibility and dielectric properties positions this material for use in a variety of flexible microwave applications. mdpi.com

Properties of a Phenyl-Thiophene-2-Carbaldehyde-Based Flexible Substrate

| Property | Value | Reference |

|---|---|---|

| Dielectric Constant | 3.03 | mdpi.com |

| Loss Tangent | 0.003 | mdpi.com |

| Optical Bandgap | 3.24 eV | mdpi.com |

| Antenna Operating Frequency | 5.4–9.2 GHz | mdpi.com |

| Antenna Radiation Efficiency | ~81% | mdpi.com |

The inherent fluorescence and electroluminescence of thiophene-containing compounds make them suitable for use in light-emitting devices. researchgate.netnih.gov Donor-π-acceptor compounds where the thiophene moiety acts as the π-linker are designed as emitters for OLEDs. beilstein-journals.org A solution-processed OLED using a D-π-A fluorophore with a thieno[3,2-b]thiophene core was fabricated, exhibiting green light emission and demonstrating good performance metrics. beilstein-journals.org The device showed a low turn-on voltage of 2.90 V and a maximum external quantum efficiency of 4.61%, highlighting the potential of such materials in display technologies. beilstein-journals.org

Performance of an OLED with a Thiophene-Based D-π-A Emitter

| Parameter | Value | Reference |

|---|---|---|

| Turn-on Voltage (Von) | 2.90 V | beilstein-journals.org |

| Max Current Efficiency (CEmax) | 10.6 cd/A | beilstein-journals.org |

| Max Power Efficiency (PEmax) | 6.70 lm/W | beilstein-journals.org |

| External Quantum Efficiency (EQE) | 4.61% | beilstein-journals.org |

| Emission Color | Green (512 nm) | beilstein-journals.org |

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.govnih.gov The aldehyde functional group in this compound and its derivatives makes it an ideal building block, or "linker," for constructing COFs through reactions like Schiff base condensation. ossila.com Specifically, a derivative, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, is used as a ligand linker for creating COFs. ossila.com Thiophene-based COFs are of interest for their electronic properties and potential use in light-driven applications. researchgate.net While the geometry of simple thiophene units can sometimes hinder the formation of stable COFs, researchers have engineered various thiophene derivatives to overcome this challenge, enabling the creation of functional porous materials. researchgate.net These frameworks have applications in areas like gas storage and catalysis, and more recently, in photodynamic therapy and fluorescence sensing. nih.govmdpi.com

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly desirable for applications in sensors, bio-imaging, and OLEDs. nih.govnih.gov

Derivatives of this compound, particularly those incorporating triphenylamine moieties like 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, are used to synthesize molecules with AIE characteristics. ossila.com These AIE-active molecules, known as AIEgens, have been developed for various purposes. For example, an AIE two-photon fluorescent probe derived from this compound demonstrated efficient brain vasculature imaging with high brightness and photostability. ossila.com Another derivative was used to create a photosensitizer with AIE properties for the targeted ablation of cancer cells, showcasing fast cell penetration and selective targeting abilities. ossila.com The development of polymers with AIE characteristics has also led to materials capable of detecting and removing toxic heavy metal ions like mercury (Hg²⁺) from aqueous solutions. rsc.org

Luminescence and Nonlinear Optical Chromism

This compound and its derivatives are notable for their applications in materials science, particularly in the fields of luminescence and nonlinear optics. nih.gov The thiophene ring is a key component in advanced materials used for light-emitting devices, luminescence, and nonlinear optical (NLO) chromism. nih.gov The NLO response in such organic molecules is often linked to the delocalization of π-electrons across the molecular framework, which facilitates polarization. nih.gov This process, known as intermolecular charge transfer (ICT), where electrons move from a donor to an acceptor unit via a π-conjugated linker, is fundamental to achieving significant NLO effects. nih.gov

Derivatives of this compound have been engineered to create sophisticated optical materials. For instance, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, which incorporates a triphenylamine donor core, serves as a ligand for covalent organic frameworks (COFs) and is a precursor for aggregation-induced emission (AIE) luminogens. ossila.com These materials have demonstrated utility as two-photon fluorescent probes for high-resolution imaging of brain vasculature. ossila.com Further research has led to the development of photosensitizers derived from this compound that exhibit AIE characteristics and are capable of generating reactive oxygen species (ROS) under visible light, showing potential for targeted cell ablation in medical therapies. ossila.com

Theoretical studies using Density Functional Theory (DFT) help in designing and predicting the NLO properties of such chromophores. nih.govnih.gov By modifying the molecular structure, for example by adding different acceptor groups, researchers can tune the electronic properties to enhance the NLO response, as indicated by parameters like first and second hyperpolarizability. nih.govnih.gov

Organic Synthesis as a Precursor and Intermediate

The structural framework of this compound makes it a valuable precursor and intermediate in organic synthesis. The aldehyde group at the 2-position is reactive and allows for a wide range of chemical transformations. The parent compound, thiophene-2-carboxaldehyde, is recognized as a versatile precursor for numerous drugs, which underscores the potential of its phenyl-substituted analogs in synthetic chemistry. wikipedia.org

The synthesis of this compound itself is often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between 4-bromothiophene-2-carbaldehyde and a phenylboronic acid or ester. nih.govresearchgate.net This reaction's tolerance for various functional groups makes it a vital tool in modern organic synthesis. researchgate.net

Thiophene-based molecules are integral to medicinal chemistry and agrochemistry. nih.govresearchgate.net The thiophene heterocycle is a structural motif found in many marketed pharmaceuticals. researchgate.net Consequently, this compound and its derivatives are actively investigated as building blocks for new therapeutic and agrochemical agents. nih.govresearchgate.net

Research has demonstrated that derivatives of this compound possess significant biological activity. A series of 4-arylthiophene-2-carbaldehydes, including the 4-phenyl variant, were synthesized and screened for various biological activities. nih.govresearchgate.net The findings from these studies highlight the potential of these compounds as leads for new drug discovery programs. For example, specific derivatives have shown notable antibacterial and antiurease activities. nih.govresearchgate.netnih.gov

Table 1: Selected Biological Activities of 4-Arylthiophene-2-carbaldehyde Derivatives

| Compound | Target Organism/Enzyme | Activity (IC₅₀ µg/mL) |

|---|---|---|

| 3-(5-Formyl-thiophen-3-yl)-5-(trifloromethyl)benzonitrile | Pseudomonas aeruginosa | 29.7 |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | 27.1 |

| 4-(4-methoxyphenyl)thiophene-2-carbaldehyde | Salmonella typhi | 37.9 |

| 3-(5-Formyl-thiophen-3-yl)-5-(trifloromethyl)benzonitrile | Nitric Oxide Scavenging | 45.6 |

Source: nih.govresearchgate.netnih.gov

As a versatile building block, this compound provides a scaffold for the construction of more complex molecular architectures. ontosight.ai The aldehyde functional group is electrophilic and readily participates in a variety of chemical reactions, enabling further functionalization. This reactivity allows chemists to use it as a foundational piece to assemble larger, more intricate molecules for applications in materials science and medicinal chemistry. ossila.comontosight.ai Its role as a building block is evident in its use to create AIE probes and photosensitizers, where the core structure is elaborated through subsequent synthetic steps. ossila.com

In the context of cross-coupling reactions, this compound can function as a partner to introduce the 4-phenylthiophenyl moiety into new molecular structures. Specifically, it can participate in Suzuki-Miyaura reactions to synthesize biaryl compounds, thereby acting as a reagent that transfers its aryl system to another molecule. While it is often the product of an arylation reaction (the addition of a phenyl group to a thiophene core), its subsequent use in further coupling reactions demonstrates its utility as a reagent for constructing complex aryl-linked systems. nih.govresearchgate.net

Environmental and Industrial Applications (Research Perspective)

From a research perspective, this compound and related compounds have potential applications in environmental monitoring and industrial materials. The thiophene core is a component of materials used in dye-sensitized organic solar cells and light-emitting devices, pointing to its relevance in the electronics industry. nih.govresearchgate.net

A significant environmental application has been demonstrated in the development of a chemosensor for cyanide detection. A Schiff's base, synthesized from this compound and 2,4-dinitrophenylhydrazine, functions as a colorimetric sensor for cyanide ions (CN⁻) in semi-aqueous solutions. researchgate.net The probe exhibits a distinct visual color change from yellow to pink in the presence of cyanide, enabling its detection. researchgate.net The sensor has a detection limit of 4.62 x 10⁻⁸ M, which is below the permissible levels for cyanide in drinking water set by the World Health Organization (WHO), and has been successfully tested on real-world water and food samples. researchgate.net

Table 2: Properties of Cyanide Chemosensor Derived from this compound

| Property | Description |

|---|---|

| Sensor Type | Colorimetric Chemosensor (Schiff's Base) |

| Target Analyte | Cyanide Ion (CN⁻) |

| Mechanism | Deprotonation and Intra-ligand Charge Transfer (ILCT) |

| Visual Change | Yellow to Pink |

| Detection Limit | 4.62 x 10⁻⁸ M |

Source: researchgate.net

Furthermore, the polymerization of the parent compound, thiophene-2-carbaldehyde, to form polythiophenes—a class of conductive polymers—suggests potential industrial applications for its derivatives in advanced materials and electronics. journalskuwait.org

Mechanistic Investigations and Reaction Dynamics

Exploration of Reaction Mechanisms (e.g., Decarbonylation)

The decarbonylation of aldehydes, a reaction that involves the removal of a carbonyl group, is a significant transformation in organic synthesis. While specific studies on the decarbonylation of 4-phenylthiophene-2-carbaldehyde are not extensively documented, the general mechanisms for aromatic and heteroaromatic aldehydes, particularly those catalyzed by transition metals like rhodium, offer valuable insights.